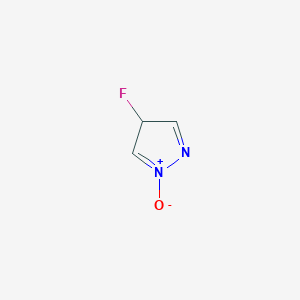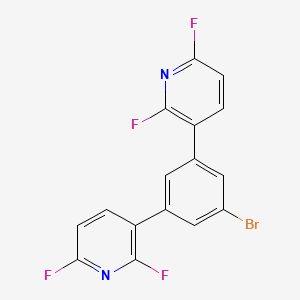
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 4-position and an oxo group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of pyrazolodiazonium salts with tetrafluoroboric acid under ultraviolet irradiation at low temperatures . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .
Industrial Production Methods
Industrial production of fluorinated pyrazoles often involves the use of fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 5-fluoropyrazole derivatives . These methods are scalable and provide good to excellent yields.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The oxo group at the 1-position can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the design of new drugs.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-pyrazole: Similar in structure but lacks the oxo group at the 1-position.
4,4-Difluoro-1H-pyrazole: Contains two fluorine atoms at the 4-position, offering different reactivity and properties.
Uniqueness
4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is unique due to the presence of both a fluorine atom and an oxo group, which confer distinct chemical and biological properties
Properties
CAS No. |
921604-92-4 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
4-fluoro-1-oxido-4H-pyrazol-1-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-3H |
InChI Key |
CLGSBXUFGZWRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=N[N+](=CC1F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)


![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)


![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)

